![molecular formula C6H6BrNS B1280210 2-Bromo-6-(methylthio)pyridine CAS No. 74134-42-2](/img/structure/B1280210.png)
2-Bromo-6-(methylthio)pyridine
Overview
Description
2-Bromo-6-(methylthio)pyridine is a brominated pyridine derivative, which is a compound of interest in various chemical syntheses and applications. The presence of the bromo and methylthio substituents on the pyridine ring can significantly alter the chemical and physical properties of the molecule, making it a valuable intermediate in organic synthesis.
Synthesis Analysis
The synthesis of brominated pyridine derivatives often involves the use of readily available 2-bromopyridines as starting materials. For instance, 3-Arylthieno[2,3-b]pyridines are synthesized from 2-bromopyridines through a four-step sequence, with the key step being an iodine-mediated cyclization . Similarly, 6-bromo-imidazo[4,5-b]pyridine derivatives are synthesized through a systematic approach involving the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes, followed by alkylation reactions . These methods highlight the reactivity of bromopyridines in forming more complex heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of bromopyridine derivatives is often elucidated using X-ray diffraction (XRD) and spectroscopic techniques. For example, the structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated using single-crystal XRD, revealing details about the molecular geometry and intermolecular interactions in the solid state . Density functional theory (DFT) calculations are also employed to understand the electronic structure and properties of these molecules, as seen in the study of 3-bromo-5-(2,5-difluorophenyl)pyridine .
Chemical Reactions Analysis
Bromopyridine derivatives are versatile intermediates in various chemical reactions. The bromo group is a good leaving group, which allows for further functionalization through nucleophilic substitution reactions. For instance, the reaction of 2-bromomethyl 1,4-dihydropyridine with different nucleophiles has been studied, demonstrating the synthetic utility of brominated pyridines . Additionally, the bromination of dithieno[3,4-b:3',4'-d]pyridine leads to disubstitution at both positions of the C ring, indicating the reactivity of the bromo substituent .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridine derivatives are influenced by the substituents on the pyridine ring. The presence of electron-withdrawing groups like bromo can affect the electron density and reactivity of the molecule. The crystal structure of 4-(4-Bromophenyl)-2,5-diethoxycarbonyl-6-methylthieno[2,3-b]pyridine shows intermolecular and intramolecular hydrogen bonding, which can impact the compound's solubility and stability . The nonlinear optical properties of bromopyridine derivatives have also been computed, showing potential applications in materials science .
Scientific Research Applications
Synthesis and Reactions
2-Bromo-6-(methylthio)pyridine plays a significant role in the synthesis of various heterocyclic compounds. Zav’yalova et al. (2009) explored the synthesis and reactions of 3-acetyl-6-methyl-2-(methylthio)pyridine, examining its bromination reactions under different conditions to create substituted 3-(bromoacetyl)pyridine and N-(pyridinesulfenyl)succinimide. These reactions highlight the utility of this compound in generating diverse chemical structures (Zav’yalova, Zubarev, & Shestopalov, 2009).
Key Precursors in Synthesis
Begouin, Peixoto, and Queiroz (2013) demonstrated the synthesis of 3-halo-2-(hetero)arylthieno[2,3-b]pyridines and 3-halo-2-(hetero)arylthieno[3,2-b]pyridines, utilizing this compound as a key precursor. This compound is instrumental in the nucleophilic aromatic substitution reactions that form these complex pyridines (Begouin, Peixoto, & Queiroz, 2013).
Novel Pyridine-Based Derivatives
Ahmad et al. (2017) utilized this compound for the synthesis of novel pyridine-based derivatives, showcasing its potential in creating compounds with potential applications in fields like liquid crystals and biological activities. This study emphasizes the versatility of this compound in synthesizing new and structurally diverse molecules (Ahmad et al., 2017).
Application in Corrosion Inhibition
Bouyad et al. (2017) investigated 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine, a derivative of this compound, for its efficacy as a corrosion inhibitor for mild steel. This highlights an industrial application of the compound, demonstrating its utility beyond purely synthetic chemistry (Bouyad et al., 2017).
Mechanism of Action
Target of Action
It is known that bromopyridine derivatives are often used in suzuki–miyaura coupling reactions , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, 2-Bromo-6-(methylthio)pyridine may participate in the reaction as an electrophilic organic group . The reaction involves oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s involvement in suzuki–miyaura coupling reactions suggests it plays a role in the formation of carbon–carbon bonds , which are fundamental in organic chemistry and biochemistry.
Pharmacokinetics
Its physical properties such as boiling point (102-103 °c/20 mmhg) and density (1512 g/mL at 25 °C) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Its use in suzuki–miyaura coupling reactions contributes to the formation of carbon–carbon bonds , which are crucial in the synthesis of various organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be under inert gas (nitrogen or Argon) at 2-8°C . This suggests that the compound’s stability and reactivity may be sensitive to temperature and the presence of oxygen.
properties
IUPAC Name |
2-bromo-6-methylsulfanylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNS/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFMGEWBDIDVPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90502583 | |
Record name | 2-Bromo-6-(methylsulfanyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90502583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
74134-42-2 | |
Record name | 2-Bromo-6-(methylsulfanyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90502583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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